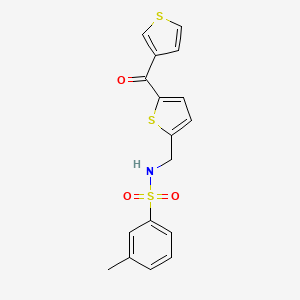

3-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S3/c1-12-3-2-4-15(9-12)24(20,21)18-10-14-5-6-16(23-14)17(19)13-7-8-22-11-13/h2-9,11,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWWMMMAPRZLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of thiophene derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex thiophene derivatives.

Industrial Production Methods: On an industrial scale, the production of thiophene derivatives often employs continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. These methods allow for the large-scale synthesis of thiophene-based compounds with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of reduced thiophene derivatives.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, thiophene derivatives are used as building blocks for synthesizing more complex molecules. In biology, they are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Thiophene derivatives have been explored for their therapeutic potential in treating various diseases. They are used in the development of drugs targeting specific biological pathways and receptors.

Industry: In the material science industry, thiophene derivatives are used in the production of conductive polymers, which have applications in electronics and energy storage devices.

Mechanism of Action

The mechanism by which 3-Methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide with structurally analogous benzenesulfonamide derivatives:

Key Structural and Functional Differences

Substituent Diversity: The target compound’s thiophene-3-carbonyl group distinguishes it from analogs with simpler thiophene (e.g., ) or triazine () substituents. In contrast, 3-chloro-4-methoxy derivatives () exhibit halogenated and methoxylated benzene rings, which may alter solubility and metabolic stability compared to the methyl-substituted target compound .

Biological Activity: Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide () demonstrate anticancer activity rivaling doxorubicin, attributed to the enaminone-thiophene pharmacophore. The target compound’s thiophene-3-carbonyl group may confer similar bioactivity but requires empirical validation . The triazine-containing analog () showed moderate anticancer efficacy (72% yield in synthesis), suggesting that nitrogen-rich heterocycles enhance target engagement .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling of thiophene carbonyl groups, akin to methods in (In(OTf)₃-catalyzed alkylation) .

- Simpler derivatives (e.g., ) are synthesized via direct sulfonamide coupling, highlighting the trade-off between structural complexity and synthetic feasibility .

Biological Activity

The compound 3-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide represents a novel class of thiophene-benzenesulfonamide derivatives, which have garnered attention in medicinal chemistry for their potential biological activities, particularly as anti-tuberculosis agents. This article delves into the biological activity of this compound, focusing on its structure-activity relationships (SAR), efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a thiophene core linked to a benzenesulfonamide moiety. The synthesis involves the amidation of thiophene derivatives with sulfonamide groups, optimizing for various substituents to enhance biological activity. The specific structural features of this compound play crucial roles in its interaction with biological targets.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of thiophene-benzenesulfonamides exhibit significant antimycobacterial properties. For instance, compound 17b , closely related to the target compound, showed a minimum inhibitory concentration (MIC) of 0.023 μg/mL against Mycobacterium tuberculosis, indicating potent activity against both drug-susceptible and drug-resistant strains .

Table 1: Antimycobacterial Activity of Thiophene-Benzenesulfonamide Derivatives

| Compound | MIC (μg/mL) | Selectivity Index | Cytotoxicity (Vero Cells) |

|---|---|---|---|

| 17b | 0.023 | >395 | Low |

| 25a | 0.10 | Not specified | Moderate |

| 297F | 0.13 | Not specified | Moderate |

The data indicate that structural modifications significantly influence the antimycobacterial efficacy and cytotoxicity profiles of these compounds, with smaller substituents enhancing activity .

Molecular docking studies suggest that these compounds interact with the DprE1 enzyme, a crucial target in the M. tuberculosis metabolic pathway. The binding affinity and positioning within the enzyme's active site are critical for their inhibitory action .

In Vivo Efficacy

In an acute mouse model of tuberculosis, compound 17b exhibited modest in vivo efficacy, demonstrating a reduction in bacterial load (log10 CFU/lung) compared to untreated controls. The following results were observed:

Table 2: In Vivo Efficacy of Compound 17b

| Treatment | Dose (mg/kg) | Weight of Mice (g) | Log10 CFU/lung |

|---|---|---|---|

| Untreated | - | 21.32 ± 1.03 | 5.35 ± 0.17 |

| Compound 17b | 100 | 20.94 ± 0.63 | 4.81 ± 0.60 |

| INH | 25 | 20.90 ± 0.95 | 1.76 ± 0.49 |

These findings underscore the potential of thiophene-benzenesulfonamides as effective therapeutic agents against tuberculosis .

Other Biological Activities

Beyond its antimycobacterial properties, derivatives of thiophene-benzenesulfonamides have been explored for antiviral activities as well, particularly against influenza viruses. A related study highlighted that certain derivatives exhibited promising antiviral effects with EC50 values comparable to established antiviral drugs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, and how can regioselectivity challenges be addressed?

- Answer : A multi-step synthesis is typically employed, starting with functionalization of the thiophene rings. For example, thiophene-3-carbonyl chloride can be coupled to a substituted thiophene via Friedel-Crafts acylation . The sulfonamide group is introduced through nucleophilic substitution between a benzenesulfonyl chloride derivative and a primary amine intermediate. Regioselectivity in thiophene acylation can be optimized using Lewis acids (e.g., AlCl₃) and controlled reaction temperatures (0–25°C) . NMR monitoring (e.g., ¹H/¹³C) is critical to confirm intermediate structures and resolve regiochemical ambiguities .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Combine analytical techniques:

- HPLC-MS : Quantify purity (≥95%) and detect impurities.

- NMR Spectroscopy : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), sulfonamide NH (δ ~5.5 ppm), and methyl groups (δ 2.1–2.4 ppm) .

- X-ray Crystallography : Resolve conformational details of the sulfonamide-thiophene backbone, if crystalline .

- Elemental Analysis : Validate molecular formula (C₁₈H₁₅NO₃S₃) with ≤0.3% deviation .

Q. What solubility and stability data are available for this compound under experimental conditions?

- Answer : Solubility varies with solvent polarity:

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMSO | >50 | Stable (degradation <5%) |

| Methanol | ~10 | Partial precipitation |

| Water | <1 | Hydrolyzes (pH <5 or >9) . |

- Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of thiophene rings.

Advanced Research Questions

Q. How can conflicting NMR data for sulfonamide-thiophene derivatives be resolved?

- Answer : Contradictions in NH proton signals (e.g., broadening vs. sharp singlet) often arise from hydrogen bonding or rotameric equilibria. Solutions include:

- Variable-Temperature NMR : Observe coalescence of peaks at elevated temperatures (e.g., 60°C in DMSO-d₆) .

- DFT Calculations : Model rotational barriers of the sulfonamide group to predict dynamic behavior .

- Deuteration Studies : Exchange NH with D₂O to confirm assignment .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?

- Answer : Focus on modular synthetic variations:

- Thiophene Modifications : Replace 3-carbonyl with ester or amide groups to probe electronic effects.

- Sulfonamide Substituents : Introduce halogens or methyl groups at the benzene ring’s 3-position to assess steric impacts .

- Assay Design : Use dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., enzyme inhibition) with controls for thiophene-mediated off-target effects .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Answer : Optimize reaction parameters:

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Ullman-type couplings .

- Solvent Effects : Use polar aprotic solvents (DMF, THF) with 4Å molecular sieves to scavenge moisture .

- Workflow Adjustments : Purify intermediates via column chromatography (SiO₂, hexane/EtOAc gradient) before coupling .

Q. What computational tools are recommended for predicting the compound’s reactivity or binding modes?

- Answer :

- Docking Simulations (AutoDock Vina) : Model interactions with target proteins using the sulfonamide as a hydrogen-bond acceptor .

- QM/MM Calculations (Gaussian) : Analyze charge distribution in the thiophene-carbonyl moiety to predict electrophilic sites .

- MD Simulations (GROMACS) : Assess conformational flexibility in aqueous vs. lipid bilayer environments .

Data Contradiction and Validation

Q. How should discrepancies in reported melting points or spectral data be reconciled?

- Answer : Cross-validate with independent methods:

- DSC-TGA : Measure melting points with differential scanning calorimetry to distinguish polymorphs .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Batch Reproducibility : Synthesize three independent batches and compare purity via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.